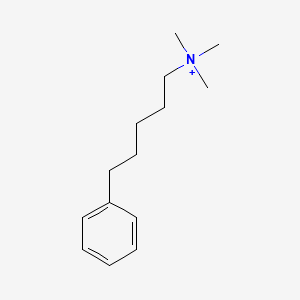
Benzenepentanaminium, N,N,N-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepentanaminium, N,N,N-trimethyl- is a chemical compound with the molecular formula C14H24N+. It is known for its unique structure, which includes a benzene ring attached to a pentanaminium group with three methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepentanaminium, N,N,N-trimethyl- typically involves the reaction of benzyl chloride with pentanamine in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Benzenepentanaminium, N,N,N-trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction is carefully monitored to maintain optimal conditions and ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepentanaminium, N,N,N-trimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
Benzenepentanaminium, N,N,N-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenepentanaminium, N,N,N-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneethanamine, N,N,α-trimethyl-: Similar structure but with an ethanamine group instead of pentanaminium.
Betaine: A related compound with a trimethylammonium group, used in different biological contexts.
Uniqueness
Benzenepentanaminium, N,N,N-trimethyl- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds like Benzeneethanamine, N,N,α-trimethyl- provides different reactivity and interaction profiles .
Propriétés
Numéro CAS |
39949-55-8 |
|---|---|
Formule moléculaire |
C14H24N+ |
Poids moléculaire |
206.35 g/mol |
Nom IUPAC |
trimethyl(5-phenylpentyl)azanium |
InChI |
InChI=1S/C14H24N/c1-15(2,3)13-9-5-8-12-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3/q+1 |
Clé InChI |
BIESHWBGKNYHIU-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















